
trans-3-Fluoro-4-methoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Fluoro-4-methoxypyrrolidine: is a chemical compound with the molecular formula C5H10FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methoxypyrrolidine typically involves the fluorination and methoxylation of pyrrolidine derivatives. One common method includes the reaction of 3-fluoropyrrolidine with methanol under specific conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the starting materials are subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Trans-3-Fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in drug development, particularly for compounds targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Trans-4-Fluoro-3-methoxypyrrolidine: A closely related compound with similar structural features but different positional isomerism.
3-Fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with hydroxyl instead of methoxy group.
Uniqueness: Trans-3-Fluoro-4-methoxypyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and methoxy groups in the trans configuration can result in unique reactivity and interaction profiles compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(3S,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
DSXGOKWLUVYZCU-WHFBIAKZSA-N |
SMILES isomérique |
CO[C@H]1CNC[C@@H]1F |
SMILES canonique |
COC1CNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


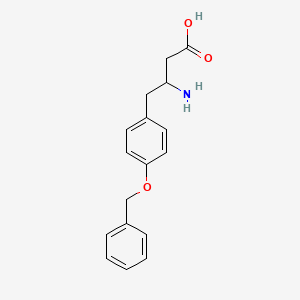
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
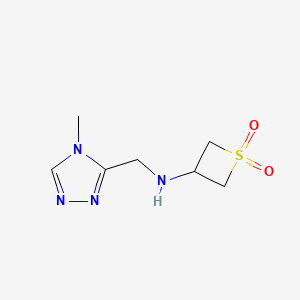
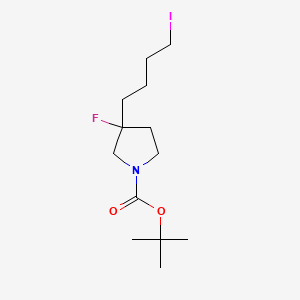
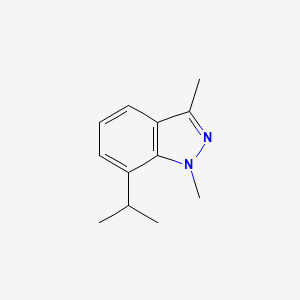
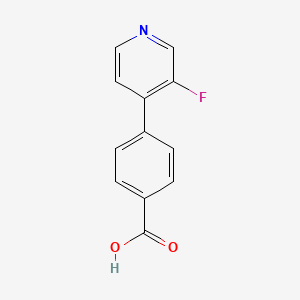
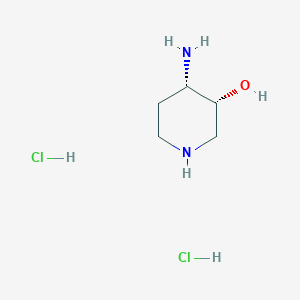
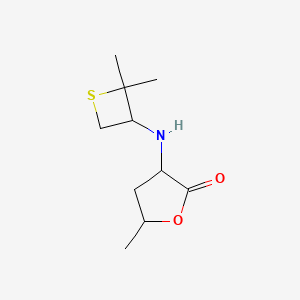
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
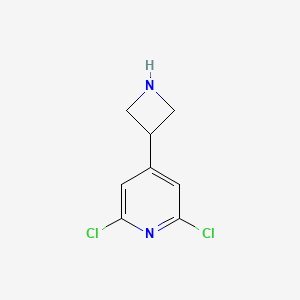
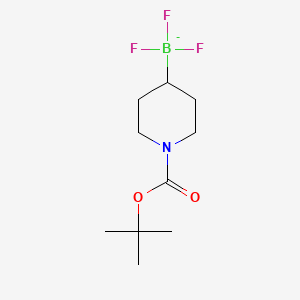


![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
